2-(Methoxy(methyl)amino)-1-(p-tolyl)propan-1-one, monohydrochloride, commonly known as Mexedrone, is a synthetic compound belonging to the cathinone class of drugs. It is characterized by its stimulant and entactogenic properties, which have garnered attention in both pharmacological research and recreational contexts. The compound is structurally related to other well-known cathinones, such as Mephedrone, and exhibits similar psychoactive effects.
Mexedrone falls under the category of synthetic cathinones, which are derivatives of the naturally occurring khat plant. These compounds are known for their stimulant effects similar to those of amphetamines and are often used recreationally. Mexedrone specifically acts as a weak serotonin-norepinephrine-dopamine reuptake inhibitor, contributing to its psychoactive effects .
The synthesis of Mexedrone typically involves several chemical reactions that modify precursor compounds to introduce the methoxy and methylamino groups. The specific methods can vary but often include:
The molecular formula of Mexedrone is , with a molecular weight of approximately 207.27 g/mol. Its structure includes a propanone backbone with a p-tolyl group and a methoxy(methyl)amino substituent.
Mexedrone can undergo various chemical reactions typical of amines and ketones:
These reactions can be influenced by factors such as pH, temperature, and the presence of catalysts or solvents. Understanding these reactions is crucial for both synthetic applications and potential degradation pathways in biological systems.
Mexedrone primarily functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This mechanism involves:
Research indicates that Mexedrone has IC50 values for dopamine reuptake inhibition around 5289 nM, indicating its relative potency compared to other stimulants .
Mexedrone has been studied for its potential applications in pharmacology due to its stimulant properties. Research indicates it may serve as a model compound for understanding the mechanisms of action related to other stimulants and could provide insights into developing therapeutic agents for mood disorders or attention deficit hyperactivity disorder.
Additionally, it has been evaluated in comparative pharmacological studies alongside other cathinone derivatives to assess neurotoxic effects and behavioral outcomes in animal models .
The emergence of synthetic cathinones as designer drugs represents a deliberate effort to circumvent controlled substance legislation while mimicking the psychoactive effects of illicit stimulants. Cathinone, the natural β-keto phenethylamine alkaloid found in Catha edulis (khat), serves as the foundational structure for these synthetic derivatives. Traditional khat chewing, with documented use dating to the 10th century in East Africa and the Arabian Peninsula, introduced cathinone’s stimulant properties to human populations [7] [8]. However, the isolation and synthesis of cathinone derivatives began in the early 20th century, with methcathinone first synthesized in 1928 and patented for potential medicinal applications [1] [5]. Despite these early discoveries, recreational abuse of synthetic cathinones remained localized until the mid-2000s.
The modern designer cathinone market evolved through three distinct phases. Initially, unsubstituted derivatives like methcathinone (ephedrone) emerged in the former Soviet Union and United States during the early 1990s as cheaper alternatives to methamphetamine [5] [8]. Subsequently, ring-substituted derivatives gained prominence between 2003–2010, driven by online marketing and legal loopholes. Mephedrone (4-methylmethcathinone) became the dominant European synthetic cathinone during this period, while 3,4-methylenedioxypyrovalerone (MDPV) and methylone prevailed in North American markets [3] [5] [10]. These compounds were sold as "bath salts," "plant food," or "research chemicals" explicitly labeled "not for human consumption" to evade drug legislation [5] [8]. By 2010, over 44 synthetic cathinones had been identified in global drug seizures, reflecting rapid diversification [1].
The third phase, beginning circa 2011, featured structural diversification to bypass scheduling. Following emergency scheduling of mephedrone, MDPV, and methylone in the United States (2011) and Europe (2010–2012), clandestine chemists exploited minor modifications to create novel unscheduled analogs [4] [10]. This included altering alkyl chain lengths, introducing halogen or methoxy substituents, or modifying the amino group. 2-(Methoxy(methyl)amino)-1-(p-tolyl)propan-1-one (mexedrone) exemplifies this strategy, emerging circa 2015 as a methoxy-modified analog of mephedrone designed to retain stimulant effects while avoiding legal classification [9] [10]. Its development underscores a continuous cycle of legislative action and chemical innovation within illicit drug markets.
Table 1: Key Milestones in Synthetic Cathinone Market Evolution
Period | Market Phase | Representative Compounds | Primary Market Drivers |
---|---|---|---|
Pre-2000 | Limited regional abuse | Methcathinone | Regional stimulant shortages |
2003–2010 | Global expansion | Mephedrone, MDPV, Methylone | Online sales, legal ambiguity |
Post-2011 | Structural diversification | Mexedrone, α-PVP, 4-MEC | Legislative controls on first-generation cathinones |
2-(Methoxy(methyl)amino)-1-(p-tolyl)propan-1-one, systematically named mexedrone and alternatively termed 3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one or 4-MMC-MeO, occupies a distinct niche within synthetic cathinone classification systems. Taxonomically, cathinone derivatives are categorized based on three structural domains: the aromatic ring (R₁), the α-carbon side chain (R₂), and the amino group (R₃) [4] [10]. Mexedrone is classified as follows:
This configuration places mexedrone within the ring-substituted N-methyl cathinone subgroup, specifically as a β-alkoxy derivative of mephedrone [9] [10]. Its molecular formula (C₁₂H₁₇NO₂) and molar mass (207.27 g/mol) differ from mephedrone (C₁₁H₁₅NO, 177.24 g/mol) due to the addition of a methoxy group and extended carbon chain [9]. Crucially, the methoxy modification at the β-carbon distinguishes it from first-generation para-methyl cathinones like mephedrone or 4-MEC, introducing steric and electronic effects that alter pharmacological potency [9] [10].
Functionally, mexedrone belongs to a small cohort of α-methoxy cathinones, characterized by reduced stimulant potency compared to their parent compounds. In vitro studies demonstrate it acts as a weak triple reuptake inhibitor at monoamine transporters, with half-maximal inhibitory concentrations (IC₅₀) of 5,289 nM (dopamine transporter), 8,869 nM (norepinephrine transporter), and 6,844 nM (serotonin transporter) [9]. This represents significantly lower potency than mephedrone, which exhibits IC₅₀ values typically below 500 nM at dopamine and serotonin transporters [4] [10]. The diminished activity is attributed to the methoxy group’s polarity, which may reduce blood-brain barrier penetration and receptor binding affinity [9].
Table 2: Structural and Functional Classification of Mexedrone Relative to Prototypical Cathinones
Characteristic | Mexedrone | Mephedrone | MDPV |
---|---|---|---|
IUPAC Name | 3-Methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one | 2-(Methylamino)-1-(4-methylphenyl)propan-1-one | 1-(1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one |
Core Modification | β-methoxy substitution | Unsubstituted β-keto | Pyrrolidinyl amino group |
Molecular Weight | 207.27 g/mol | 177.24 g/mol | 275.35 g/mol |
Primary Mechanism | Weak SNDRI* | SNDRA** | Potent NDRI* |
Potency (DAT IC₅₀) | 5,289 nM | 25–50 nM | 4.1–12 nM |
*SNDRI = Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor;SNDRA = Serotonin-Norepinephrine-Dopamine Releasing Agent;*NDRI = Norepinephrine-Dopamine Reuptake Inhibitor
In chemical phylogeny, mexedrone represents a terminal branch of para-methyl cathinone derivatives. Its emergence illustrates structure-activity relationship (SAR)-driven design: retention of the para-methyl ring (optimizing receptor affinity) paired with β-methoxy substitution (reducing potency to circumvent scheduling while preserving psychoactivity) [4] [9]. This positions it as a strategic compromise between bioactivity and legal survivability within the evolving synthetic cathinone landscape.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7